GLYCINE-N-FMOC (2-13C)
CAS No.:
Cat. No.: VC3686279
Molecular Formula:
Molecular Weight: 298.30
Purity: 98%
* For research use only. Not for human or veterinary use.
Specification
| Molecular Weight | 298.30 |
|---|
Introduction
Fundamental Characteristics of GLYCINE-N-FMOC (2-13C)
GLYCINE-N-FMOC (2-13C) is an isotopically labeled derivative of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine, commonly known as Fmoc-Gly-OH. The distinctive feature of this compound is the strategic incorporation of a carbon-13 isotope at the alpha-carbon position (the second carbon atom in the glycine backbone), typically enriched to 99% purity. This specific carbon labeling creates a valuable molecular probe for various analytical applications, particularly in NMR spectroscopy and mass spectrometry. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protecting group for the amino functionality, making this compound especially valuable in solid-phase peptide synthesis where controlled, sequential amino acid addition is essential .
The chemical identity of this compound is well-established with a CAS number of 285978-12-3 for the labeled variant, distinguishing it from the unlabeled compound (CAS: 29022-11-5). The molecular formula reflects the isotopic substitution while maintaining the structural integrity of the parent molecule. As a research-grade biochemical, this compound is manufactured to high purity standards (typically ≥95%) to ensure reliable experimental outcomes in sensitive analytical procedures .
Nomenclature and Identification
GLYCINE-N-FMOC (2-13C) is known by several synonyms in scientific literature, reflecting its use across different research disciplines:
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N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine (2-13C)
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Fmoc-Gly-OH (2-13C)
Chemical Properties and Structural Features
GLYCINE-N-FMOC (2-13C) maintains the fundamental structural characteristics of Fmoc-protected glycine while incorporating a 13C isotope at a specific position. This strategic labeling significantly enhances the compound's utility in structural analysis without altering its chemical reactivity in peptide synthesis applications.
Key Physical and Chemical Properties
The following table summarizes the essential physical and chemical properties of GLYCINE-N-FMOC (2-13C):
| Property | Value |
|---|---|
| Molecular Weight | 299.29 g/mol |
| Chemical Purity | ≥95-99% |
| Form | Individual/Solid |
| Concentration | Neat |
| Storage Temperature | Refrigerated (-5°C to 5°C), desiccated |
| CAS Number (Labeled) | 285978-12-3 |
| CAS Number (Unlabeled) | 29022-11-5 |
| EC Number (Unlabeled) | 249-373-3 |
The compound features a molecular structure that includes the distinctive Fmoc protecting group attached to the nitrogen of glycine, with the alpha-carbon (C-2) position enriched with the 13C isotope. This configuration provides excellent stability under standard laboratory conditions while maintaining the reactivity necessary for peptide coupling reactions .
Synthesis and Comparative Analysis
The production of GLYCINE-N-FMOC (2-13C) involves specialized synthetic pathways designed to incorporate the isotopic label at the precise position. This typically involves starting with 13C-enriched precursors and performing a series of controlled reactions to introduce the Fmoc protecting group while preserving the isotopic enrichment.
Comparative Analysis of Isotope-Labeled Variants
GLYCINE-N-FMOC is available in several isotopically labeled variants, each serving specific analytical purposes:
| Variant | Description | Application Advantages |
|---|---|---|
| GLYCINE-N-FMOC (2-13C, 99%) | Single-labeled at alpha-carbon | Enhanced 13C NMR detection with simplified spectral analysis |
| GLYCINE-N-FMOC (1-13C, 99%) | Single-labeled at carbonyl carbon | Targeted analysis of carbonyl environments in peptides |
| GLYCINE-N-FMOC (15N, 98%) | Nitrogen-labeled | Nitrogen-focused NMR studies and metabolic tracing |
| GLYCINE-N-FMOC (2-13C, 99%; 15N, 98%) | Dual-labeled compound | Multi-dimensional NMR studies with enhanced correlation capabilities |
| GLYCINE-N-FMOC (13C2, 99%; 15N, 99%) | Fully carbon and nitrogen labeled | Maximum sensitivity for complex structural studies |
This variety of labeling patterns allows researchers to select the most appropriate variant for their specific analytical needs, with GLYCINE-N-FMOC (2-13C) being particularly valuable for studies focused on the alpha-carbon environment and dynamics .
Applications in Scientific Research
GLYCINE-N-FMOC (2-13C) has become an essential tool in multiple research domains, with applications spanning from fundamental peptide synthesis to advanced structural biology studies.
Biomolecular NMR Applications
The strategic 13C labeling at the alpha-carbon position makes GLYCINE-N-FMOC (2-13C) exceptionally valuable for NMR spectroscopy applications. The enriched 13C nucleus provides enhanced signal intensity in NMR experiments, allowing researchers to track specific glycine residues within complex peptide structures. This capability is particularly valuable in studies investigating peptide conformation, dynamics, and interactions with other molecules.
In biomolecular NMR studies, the labeled compound enables researchers to obtain precise structural information through techniques such as:
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Heteronuclear single quantum coherence (HSQC) experiments
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Carbon-detected experiments with increased sensitivity
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Selective observation of glycine-specific signals in complex peptide mixtures
Peptide Synthesis Applications
In peptide synthesis, GLYCINE-N-FMOC (2-13C) serves as a building block that combines the reliability of Fmoc-based solid-phase synthesis with the analytical advantages of isotopic labeling. The Fmoc protecting group provides efficient protection of the amino function during coupling reactions, while the 13C label creates a spectroscopic handle for subsequent analysis.
This compound is particularly valuable in the synthesis of isotopically labeled peptides for various analytical applications, including:
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NMR-based structural studies of peptides and proteins
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Mass spectrometry-based proteomics research
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Metabolic studies tracking the incorporation of specific amino acids
Long-Chain Polyamine Research
Recent research has demonstrated the utility of GLYCINE-N-FMOC (2-13C) in synthesizing isotopically labeled long-chain polyamines (LCPAs). These compounds play crucial roles in biological silica formation processes, and the strategic incorporation of 13C labels enables detailed structural analysis through NMR spectroscopy.
In one notable application, GLYCINE-N-FMOC (2-13C) was used to introduce isotope labels into LCPAs for investigating their interaction with silica during biomineralization processes. The resulting labeled polyamines allowed researchers to study spatial arrangements between the organic molecules and silica structures through sophisticated solid-state NMR techniques, providing valuable insights into biomineralization mechanisms .
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